molecular formula C20H33NO B1581526 Myristanilide CAS No. 622-56-0

Myristanilide

Cat. No. B1581526
Key on ui cas rn: 622-56-0
M. Wt: 303.5 g/mol
InChI Key: LYSJUAWWUBVYCB-UHFFFAOYSA-N
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Patent
US04170956

Procedure details

A three liter flask equipped with a stirrer, theremometer, nitrogen inlet, Barrett trap and condenser was used. Myristic acid (commercially available from Emery Chemicals, 97 percent purity, 685 grams, 3.0 moles), aniline (300 ml., 3.2 moles) and 120 ml xylene were charged to the flask. The mixture was stirred and heated for approximately 61/2 hours at a temperature of from about 170° C.-220° C. The reaction was conducted in a nitrogen atmosphere. The reaction mixture was then cooled to 140° C. and poured into a 4 liter beaker. About 1.8 liters of denatured alcohol were slowly added to the reaction solution. After standing overnight, the slurry of semi-solid myristanilide was collected by filtration. The filter cake was washed thoroughly with two portions of denatured alcohol and then air dried at about 22° C. The resultant white crystalline solid weighed 706 grams and had a melting point of 83.5° C.-84.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
1.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:16])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C(C)=CC=CC=1>[C:1]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
denatured alcohol
Quantity
1.8 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three liter flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
nitrogen inlet, Barrett trap and condenser was used
TEMPERATURE
Type
TEMPERATURE
Details
heated for approximately 61/2 hours at a temperature of from about 170° C.-220° C
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into a 4 liter beaker
FILTRATION
Type
FILTRATION
Details
the slurry of semi-solid myristanilide was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed thoroughly with two portions of denatured alcohol
CUSTOM
Type
CUSTOM
Details
air dried at about 22° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCCCCCCCCCCCC)(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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